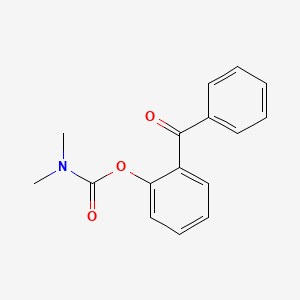

(2-benzoylphenyl) N,N-dimethylcarbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

74537-09-0 |

|---|---|

Molecular Formula |

C16H15NO3 |

Molecular Weight |

269.29 g/mol |

IUPAC Name |

(2-benzoylphenyl) N,N-dimethylcarbamate |

InChI |

InChI=1S/C16H15NO3/c1-17(2)16(19)20-14-11-7-6-10-13(14)15(18)12-8-4-3-5-9-12/h3-11H,1-2H3 |

InChI Key |

MRSOKSKHABANOP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Benzoylphenyl N,n Dimethylcarbamate and Analogues

General Synthesis of Carbamate (B1207046) Structures

The synthesis of carbamates, esters of carbamic acid, is a fundamental process in organic chemistry with wide-ranging applications. wikipedia.org These methods have evolved to include more efficient, safer, and environmentally benign approaches, moving away from hazardous reagents like phosgene (B1210022). acs.orgnih.gov

Formation from Amines and Carbon Dioxide: Mechanistic Insights and Optimization

A key modern approach to carbamate synthesis involves the direct use of carbon dioxide (CO₂) as a C1 building block, reacting it with amines. nih.gov This method is advantageous as it utilizes a renewable, non-toxic, and readily available reagent. acs.org

The reaction mechanism proceeds through the initial nucleophilic attack of the amine on CO₂. This step is generally believed to form a carbamic acid intermediate (R₂NCOOH) or its corresponding carbamate salt (R₂NH₂⁺ R₂NCOO⁻) in the presence of a second amine molecule. nih.govnih.gov While the formation of a zwitterionic intermediate (R₂N⁺H-COO⁻) was once proposed, recent computational and experimental evidence suggests that the reaction is more likely facilitated by a second molecule (like another amine or water) acting as a proton shuttle via a six-membered transition state, which lowers the activation energy barrier. nih.gov

The resulting carbamate anion is a key intermediate. However, its nucleophilicity is lower than that of the parent amine, which can lead to competing side reactions, such as N-alkylation if an alkyl halide is used as an electrophile. nih.govnih.gov

Optimization of this reaction focuses on enhancing the selectivity towards the desired carbamate. Key strategies include:

Use of Strong Bases: Non-nucleophilic organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or inorganic bases like cesium carbonate, are employed to facilitate the formation and stabilization of the carbamate anion and promote its subsequent reaction with an electrophile. uantwerpen.beorganic-chemistry.orgacs.org

Three-Component Coupling: A one-pot reaction combining an amine, CO₂, and an alkyl halide in the presence of a base like cesium carbonate can efficiently produce carbamates under mild conditions, often with short reaction times. organic-chemistry.org

Catalytic Systems: The development of catalytic systems, including metal-free approaches and those using recyclable heterogeneous catalysts, aims to improve reaction efficiency and sustainability. nih.govuantwerpen.be For instance, dual nickel photocatalysis has been developed to synthesize O-aryl carbamates from CO₂, an amine, and an aryl halide under mild conditions. nih.gov

Strategic Use of Carbamic Acids and Salts in Synthesis

Carbamic acids are typically unstable, readily decomposing back to the amine and CO₂ at ambient temperatures. wikipedia.org However, they can be trapped in situ to form more stable derivatives. Their salts, such as ammonium (B1175870) carbamate, are more stable and can be isolated. wikipedia.orgwikipedia.org

The strategic use of these species in synthesis hinges on the in situ generation of the carbamate anion from an amine and CO₂. nih.gov This anion can then serve as a nucleophile in subsequent transformations.

Key Synthetic Applications:

Reaction with Electrophiles: The most common strategy involves reacting the in situ-formed carbamate salt with an electrophile, such as an alkyl halide, to yield the corresponding carbamate ester. This three-component coupling is a powerful tool for building molecular complexity. organic-chemistry.orgacs.org

Mitsunobu Reactions: Carbamic acids generated from secondary amines and CO₂ can react with alcohols under Mitsunobu conditions (e.g., using dibenzyl azodicarboxylate and tributylphosphine) to form carbamates. nih.gov

Cyclic Carbamate Synthesis: Amino alcohols can react with CO₂ in the presence of a base and a hydroxyl-activating agent (like p-toluenesulfonyl chloride) to produce valuable cyclic carbamates via an intramolecular Sₙ2 reaction. rsc.org

Synthetic Routes to (2-benzoylphenyl) N,N-dimethylcarbamate

The synthesis of the specific target molecule, this compound, involves the formation of an O-aryl carbamate. This requires the strategic connection of a 2-benzoylphenol core to an N,N-dimethylcarbamoyl group.

Precursor Chemistry and Reaction Pathways Involving Benzoyl Derivatives and Dimethylcarbamate (B8479999) Reagents

The most direct synthetic pathway to this compound involves the reaction between a phenolic precursor and a carbamoylating agent.

Phenolic Precursor: The key precursor is 2-hydroxybenzophenone (B104022) (also known as phenyl(2-hydroxyphenyl)methanone). This molecule provides the benzoyl-substituted phenyl ring onto which the carbamate will be installed.

Carbamoylating Agent: The N,N-dimethylcarbamate moiety is typically introduced using N,N-dimethylcarbamoyl chloride ((CH₃)₂NC(O)Cl).

The primary reaction pathway is the O-acylation of the phenol (B47542). In this reaction, the hydroxyl group of 2-hydroxybenzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of N,N-dimethylcarbamoyl chloride. The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine, or sodium hydride) to deprotonate the phenol, increasing its nucleophilicity, and to neutralize the HCl generated as a byproduct. wikipedia.org

An alternative, though less direct and more hazardous, two-step route involves reacting the phenol first with phosgene (COCl₂) to form a phenyl carbonochloridate (B8618190) intermediate, which is then treated with dimethylamine (B145610) to yield the final product. acs.org

Optimized Reaction Conditions and Catalytic Approaches for Enhanced Yield and Selectivity

While the direct reaction of a phenol with a carbamoyl (B1232498) chloride is often straightforward, modern synthetic chemistry has developed catalytic methods that can offer broader substrate scope, milder conditions, and improved efficiency, particularly for more complex aryl carbamates. mit.edu

For O-aryl carbamates, catalytic cross-coupling reactions represent a powerful alternative. Although not explicitly detailed for this compound, general methodologies can be applied:

Palladium-Catalyzed Cross-Coupling: An efficient synthesis of aryl carbamates has been achieved by the palladium-catalyzed cross-coupling of aryl halides (Ar-X, where X = Cl, OTf) with sodium cyanate (B1221674) in the presence of an alcohol. mit.edumit.edu In a hypothetical application to the target molecule, this could involve coupling a 2-benzoylphenyl halide with sodium cyanate in the presence of a reagent that can deliver the dimethylamino group, or a variation where a carbamate anion is coupled directly.

Copper-Catalyzed Cross-Coupling: Copper catalysts, for example, using CuI, have been employed for the coupling of aryl halides with potassium cyanate in the presence of an alcohol to afford aryl carbamates. researchgate.net

Dual Nickel Photocatalysis: A state-of-the-art method involves the use of dual nickel photocatalysis to couple an aryl halide with CO₂ and a secondary amine. nih.gov This approach avoids toxic reagents like phosgene and operates under mild visible-light irradiation.

The table below summarizes general catalytic approaches applicable to O-aryl carbamate synthesis.

| Catalyst System | Reactants | Key Features |

| Palladium/Ligand | Aryl Halide/Triflate, Sodium Cyanate, Alcohol | Broad substrate scope; allows for in situ generation of aryl isocyanates. mit.edumit.edu |

| Copper(I) Iodide | Aryl Halide, Potassium Cyanate, Alcohol | Provides access to diverse aryl carbamates. researchgate.net |

| Dual Nickel/Photocatalyst | Aryl Halide, CO₂, Amine | Uses non-toxic CO₂; proceeds under mild visible light conditions. nih.gov |

Directed ortho-Metalation (DoM) Strategies in Aryl O-Carbamate Synthesis

The aryl O-carbamate group is one of the most powerful directed metalation groups (DMGs) in organic synthesis. acs.orgnih.gov This strategy, known as Directed ortho-Metalation (DoM), allows for the highly regioselective functionalization of the aromatic ring at the position ortho to the carbamate.

The general process involves treating an aryl O-carbamate with a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), typically in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C). acs.org The base coordinates to the carbonyl oxygen of the carbamate group and selectively removes a proton from the adjacent ortho position, forming a stabilized ortho-lithiated intermediate. acs.org This intermediate can then be trapped by a wide variety of electrophiles to introduce a new substituent, leading to 1,2-disubstituted aromatic products.

This methodology is exceptionally useful for preparing polysubstituted aromatic compounds that would be difficult to access through classical electrophilic aromatic substitution methods. researchgate.net The strength of the O-carbamate as a DMG often overrides the directing effects of other substituents on the ring, providing excellent regiocontrol. nih.govresearchgate.net

If the ortho-lithiated intermediate is warmed without the addition of an external electrophile, it can undergo an anionic ortho-Fries rearrangement, migrating the carbamoyl group from the oxygen to the ortho-lithiated carbon to form a 2-hydroxybenzamide derivative.

The table below illustrates the versatility of the DoM reaction with various electrophiles.

| Electrophile | Reagent Example | Product Functional Group |

| Deuterium (B1214612) Source | D₂O, MeOD | -D |

| Halogens | I₂, Br₂, C₂Cl₆ | -I, -Br, -Cl |

| Carbonyls | DMF, Aldehydes, Ketones | -CHO, -CH(OH)R, -C(OH)R₂ |

| Sulfur Electrophiles | S₈, (PhS)₂, SO₂ | -SH, -SPh, -SO₂H |

| Boronates | B(OiPr)₃ | -B(OH)₂ |

| Silyl Halides | Me₃SiCl | -SiMe₃ |

This powerful strategy allows for the transformation of a simple phenol into a highly functionalized derivative by first converting it to an O-carbamate, performing a DoM reaction, and then cleaving the carbamate group if desired to reveal the substituted phenol.

Mechanistic Understanding of DoM with O-Carbamate Directing Metalation Groups (DMGs)

The Directed ortho-Metalation (DoM) reaction is a powerful method for the regioselective substitution of aromatic compounds. The O-carbamate group, particularly the N,N-disubstituted variant like N,N-dimethylcarbamate or N,N-diethylcarbamate, is recognized as one of the most effective directing metalation groups (DMGs). nih.govacs.org The process is initiated by treating the carbamate-bearing substrate with a strong organolithium base, such as sec-butyllithium (s-BuLi), typically at cryogenic temperatures like -78 °C. acs.org

The generally accepted mechanism involves two key steps:

Complexation: The Lewis basic carbonyl oxygen of the carbamate group coordinates to the lithium atom of the organolithium reagent. This forms a pre-lithiation complex, bringing the base into close proximity with a specific proton on the aromatic ring. acs.orgresearchgate.net Solid-state and solution studies support that this complexation precedes the actual deprotonation step. acs.org The stability of this complex is attributed to the favorable binding energy between the positively charged lithium and the electron pair of the Lewis basic oxygen. acs.org

Deprotonation: Following complexation, the organolithium base abstracts a proton from the position ortho to the carbamate group. This deprotonation is kinetically favored due to the intramolecular nature of the delivery of the base. The result is a thermodynamically stable ortho-lithiated intermediate. nih.govacs.org The strength of the O-carbamate as a DMG ensures that this lithiation occurs specifically at the ortho position, outcompeting other potential sites on the molecule. researchgate.net

In the context of this compound, the N,N-dimethylcarbamate group directs the lithiation to the C3 position of the phenyl ring, adjacent to the carbamate. The resulting aryl-lithium intermediate is a potent nucleophile, poised for reaction with a wide variety of electrophiles.

Regioselective Functionalization and Derivatization via DoM

Once the ortho-lithiated intermediate of this compound is formed, it can be quenched with an electrophile to introduce a new functional group at the C3 position with high regioselectivity. acs.orgnih.gov This two-step, one-pot sequence allows for the synthesis of a diverse array of 1,2,3-trisubstituted aromatic compounds that would be challenging to prepare using classical methods. researchgate.net

The versatility of this methodology is demonstrated by the wide range of electrophiles that can be employed, leading to various derivatives. For instance, quenching the lithiated species with deuterium oxide (D₂O) can be used to confirm the position of metalation. researchgate.net Reaction with iodine furnishes the corresponding aryl iodide, while reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. This strategy has been successfully applied to the synthesis of complex polycyclic aromatic systems, such as substituted chrysenes, by performing DoM on chrysenyl O-carbamates followed by electrophilic quench. nih.gov

The table below illustrates the potential for regioselective functionalization of an aryl O-carbamate scaffold using the DoM strategy.

| Electrophile | Reagent/Conditions | Resulting Functional Group |

| Iodine | I₂ in THF | -I (Iodo) |

| Carbon Dioxide | CO₂ (gas or solid) | -COOH (Carboxylic Acid) |

| Formaldehyde | (CH₂O)n | -CH₂OH (Hydroxymethyl) |

| Benzaldehyde | PhCHO | -CH(OH)Ph (α-Hydroxybenzyl) |

| Acetone | (CH₃)₂CO | -C(OH)(CH₃)₂ (2-Hydroxyprop-2-yl) |

| N,N-Dimethylformamide | DMF | -CHO (Formyl) |

| Sulfur | S₈ | -SH (Thiol) |

This table represents a generalized summary of electrophilic quenches common in DoM reactions of aryl O-carbamates. Specific yields and conditions may vary.

Design and Synthesis of Chemically Modified Analogues

The modification of the this compound structure is driven by the desire to create new molecules with tailored properties. This involves both the rational design of new analogues and the development of flexible synthetic routes to access them.

Rational Design Principles for Structural Exploration

The rational design of analogues of this compound is guided by principles of medicinal chemistry and materials science. researchgate.netufms.br By systematically altering the structure, researchers can fine-tune the molecule's electronic, steric, and physicochemical properties. ufms.brnih.gov

Key design principles include:

Molecular Hybridization: Combining the benzophenone (B1666685) core with other pharmacophores or functional groups can lead to novel compounds with dual or enhanced activity. For example, incorporating a thiazole (B1198619) nucleus into benzophenone derivatives has been explored for developing new anti-inflammatory agents. mdpi.com

Structure-Activity Relationship (SAR) Studies: An iterative approach of synthesizing and evaluating a series of related compounds helps to build a comprehensive SAR. researchgate.net This knowledge guides the design of next-generation analogues with improved potency or selectivity. For instance, in designing inhibitors for enzymes like acetylcholinesterase, the benzophenone nucleus might be selected as an aromatic function to interact with the target via pi-orbital interactions. researchgate.netnih.gov

Bioisosteric Replacement: The carbamate group itself can be considered a bioisostere for an amide or ester bond, offering improved metabolic stability. nih.gov Further modifications, such as altering the N-alkyl substituents on the carbamate, can modulate lipophilicity and pharmacokinetic properties. nih.gov

Computational Modeling: Molecular modeling techniques are used to predict how structural changes will affect properties like the HOMO-LUMO energy gap, which relates to molecular reactivity and photostability. ufms.br This in-silico screening helps prioritize synthetic targets. ufms.br

Synthetic Pathways to Diverse Benzoylphenyl-Carbamate Systems

While DoM is a powerful tool, a variety of other synthetic methods are employed to create diverse benzoylphenyl-carbamate systems. The choice of pathway often depends on the desired substitution pattern and the availability of starting materials.

Common synthetic strategies include:

Friedel-Crafts Acylation: This classic reaction is a primary method for constructing the benzophenone core. mdpi.com A substituted benzoyl chloride can be reacted with a substituted benzene (B151609) derivative (like a phenol or anisole) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the diaryl ketone. mdpi.com Subsequent functional group manipulations, such as demethylation of a methoxy (B1213986) group to a phenol followed by reaction with a carbamoyl chloride, can yield the final product.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a convergent approach. For instance, an aryl O-carbamate can be coupled with an arylboronic acid using a nickel catalyst, demonstrating that the carbamate can act as a cross-coupling partner in addition to being a DMG. acs.org This allows for the assembly of the biaryl framework before the ketone functionality is introduced.

Reaction with Isocyanates: Phenolic precursors can be directly converted to O-aryl carbamates by reacting them with an appropriate isocyanate, such as phenyl isocyanate, often with acid catalysis. nih.gov This is a straightforward method for installing the carbamate group onto a pre-existing hydroxybenzophenone.

Multicomponent Reactions: Phosgene- and metal-free methods are being developed for carbamate synthesis. One such approach involves a three-component coupling of carbon dioxide, an amine, and a diaryliodonium salt to form O-aryl carbamates with high chemoselectivity. researchgate.net

These varied synthetic pathways provide a robust toolkit for chemists to access a wide range of structurally diverse benzoylphenyl-carbamate analogues for various scientific applications. nih.govresearchgate.net

Elucidation of Molecular Interaction Mechanisms and Chemical Reactivity

Kinetics and Thermodynamics of Carbamate (B1207046) Formation and Cleavage

The stability and reactivity of the N,N-dimethylcarbamate moiety are governed by specific kinetic and thermodynamic principles. The formation and cleavage of the carbamate bond are fundamental to understanding its role as both a functional group and a protecting group in chemical synthesis. acs.org

Rate Law Analysis and Proton Transfer Contributions

The formation of carbamates from the reaction of a secondary amine, such as dimethylamine (B145610), with a carbon dioxide source, and subsequent esterification, is a complex process. The initial reaction of the amine with CO2 generally follows a rate law that can be expressed as: rate = k_amine[R2NH][CO2] + k_amine'[R2NH][OH-][CO2] researchgate.net

This equation indicates two primary pathways: an uncatalyzed reaction and a hydroxide-catalyzed pathway. researchgate.net For the formation of carbamates from basic amines, proton transfer can become the rate-limiting step in both the synthesis and the breakdown of the carbamate. researchgate.net

In the cleavage (decarboxylation) of carbamates, the process can be catalyzed by hydrogen ions. researchgate.net The rate-limiting step for the formation and cleavage of carbamates derived from weakly basic amines is typically the formation and breaking of the carbon-nitrogen bond. researchgate.net However, for carbamates formed from more basic amines, the rate of decomposition is often independent of the amine's basicity, suggesting that proton transfer is the rate-determining step. researchgate.net

Influence of Steric and Electronic Factors on Reaction Profiles

Steric and electronic factors significantly modulate the reactivity and stability of the carbamate group. The resonance within the carbamate moiety, which involves the delocalization of the nitrogen lone pair electrons into the carbonyl group, is a key feature. acs.orgnih.gov This resonance is approximately 3-4 kcal/mol weaker in carbamates compared to amides due to electronic and steric effects from the additional oxygen atom. acs.orgnih.gov

Electronic Effects:

Substituents on Nitrogen: Electron-withdrawing groups attached to the nitrogen atom decrease the electron density on the nitrogen, which can weaken the C-N bond and affect the rotational barrier. nd.edu Conversely, electron-donating groups increase the rotational barrier. nd.edu

Substituents on Oxygen: The electronegativity of the group attached to the ester oxygen (the benzoylphenyl group in this case) influences the dipole moment and bond angles of the carbamate, affecting conformational preferences. nih.gov

Steric Effects:

Rotational Isomers: Carbamates can exist as syn and anti rotamers due to the partial double bond character of the C-N bond. The steric bulk of the substituents on both the nitrogen and oxygen atoms influences the equilibrium between these rotamers. nih.gov For many carbamates, the anti rotamer is slightly favored for steric and electrostatic reasons. nih.gov

Reaction Rates: Steric hindrance can affect the rate of both formation and cleavage. Bulky groups can hinder the approach of reactants or catalysts. In the case of (2-benzoylphenyl) N,N-dimethylcarbamate, the bulky benzoylphenyl group can influence the accessibility of the carbamate carbonyl.

| Factor | Influence on Carbamate Reactivity & Stability |

| Electronic (Resonance) | The delocalization of the nitrogen lone pair stabilizes the carbamate group but is weaker than in amides, influencing the C-N bond rotational barrier. acs.orgnih.gov |

| Electronic (Substituents) | Electron-donating groups on the nitrogen increase the C-N rotational barrier, while electron-withdrawing groups decrease it. nd.edu Electronegativity of the O-substituent affects conformation. nih.gov |

| Steric (Bulk) | The size of substituents on both nitrogen and oxygen atoms influences the equilibrium between syn and anti rotamers and can hinder reaction rates. nih.gov |

| Steric (Planarity) | Steric hindrance can force the N-aryl ring (if present) out of co-planarity, reducing conjugation and attenuating substituent-induced resonance effects. nd.edu |

Reaction Mechanisms at the Benzoylphenyl Moiety

The benzoylphenyl portion of the molecule introduces distinct reactivity patterns, primarily governed by the interplay between the aryl ring, the benzoyl group, and the carbamate functionality.

ortho-Metalation Mechanism in Benzoylphenyl Systems

The aryl O-carbamate group is recognized as one of the most powerful directed metalation groups (DMGs) in organic synthesis. nih.gov This functionality allows for the highly regioselective deprotonation of the aromatic ring at the position ortho to the carbamate group. organic-chemistry.orgwikipedia.org

The mechanism proceeds via the interaction of a strong organolithium base (like n-butyllithium) with the carbamate. wikipedia.org The heteroatoms of the carbamate's carbonyl oxygen and ester oxygen can chelate the lithium ion, positioning the base to abstract a proton from the adjacent (ortho) position on the phenyl ring. wikipedia.orgbaranlab.org This process, known as a complex-induced proximity effect (CIPE), results in the formation of an aryllithium intermediate. baranlab.org This intermediate is a powerful nucleophile and can react with a wide range of electrophiles to introduce new functional groups exclusively at the ortho position. organic-chemistry.orgwikipedia.org The N,N-diethylcarbamate group, in particular, has demonstrated exceptional directing power in these transformations. nih.gov While the N,N-dimethylcarbamate is structurally similar, ortho-lithiated diethyl carbamates are noted to be unstable and can rearrange even at low temperatures. uwindsor.ca

Role of the Benzoyl Group in Directing Chemical Reactivity

The benzoyl group is an acyl group consisting of a benzene (B151609) ring attached to a carbonyl group. ucla.eduwikipedia.org Its primary influence on the reactivity of the this compound is electronic.

Electron-Withdrawing Nature: The carbonyl function of the benzoyl group is strongly electron-withdrawing due to both induction and resonance. This deactivates the phenyl ring it is attached to (the phenyl of the benzoyl group itself) towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.

Influence on the Carbamate-Bearing Ring: In the context of the entire molecule, the benzoyl group is a substituent on the ortho position relative to the carbamate on the first phenyl ring. Its electron-withdrawing character increases the acidity of the aromatic protons on that ring, potentially influencing the ease of the ortho-metalation directed by the carbamate group. The rate-determining step in nucleophilic substitution on benzoyl chlorides is the nucleophilic attack on the carbonyl carbon; the more electrophilic this carbon is, the faster the reaction. stackexchange.com While not a direct analogy, this highlights the electrophilic nature of the benzoyl carbonyl.

Steric Influence: The benzoyl group is sterically demanding. This bulk can influence the conformation of the molecule and may sterically hinder reactions at adjacent positions on the phenyl ring. Computational studies on other molecules have shown that benzoyl groups can impact non-covalent interactions and charge distribution, which in turn alters chemical reactivity. bohrium.com

Molecular Recognition and Binding Mechanisms with Biological Macromolecules

While specific studies on the molecular recognition of this compound with biological macromolecules are not extensively documented in the searched literature, the structural motifs of the molecule allow for informed hypotheses regarding its potential interactions. The carbamate functional group is a key feature in many biologically active compounds and prodrugs. acs.org

Carbamates are often used as peptide bond surrogates in medicinal chemistry because they possess chemical stability and can enhance cell membrane permeability. acs.org The carbamate functionality can participate in hydrogen bonding via its carbonyl group. acs.org

In biological systems, carbamate formation is a crucial step for certain enzymatic processes. For example, the enzyme RuBisCO utilizes a carbamate formed from a lysine (B10760008) residue and CO2 to bind a necessary Mg2+ ion at its active site. wikipedia.org This demonstrates the capability of the carbamate group to engage in specific coordination and binding events.

The benzoylphenyl moiety introduces features that can contribute to binding, primarily through non-covalent interactions:

π-π Stacking: The two aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. Research on other complex molecules has shown that interactions between benzene rings of benzyl (B1604629) groups can stabilize reaction intermediates. nih.gov

Hydrophobic Interactions: The phenyl rings provide significant hydrophobic character, facilitating binding to hydrophobic pockets in proteins.

Hydrogen Bonding: The carbonyl oxygen of the benzoyl group can act as a hydrogen bond acceptor.

Given these features, this compound could potentially interact with enzymes or receptors through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking, a common binding mode for drug-like molecules.

Chemical Basis of Acetylcholinesterase Carbamoylation by Dimethylcarbamates

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), is a key mechanism for a variety of therapeutic agents. Carbamates, including the N,N-dimethylcarbamate functional group, are a well-established class of AChE inhibitors.

The primary mechanism of action for these inhibitors is the carbamoylation of a serine residue within the active site of the AChE enzyme. This process involves the transfer of the carbamoyl (B1232498) moiety from the inhibitor to the hydroxyl group of the serine, forming a transient covalent bond. This renders the enzyme inactive, as the catalytic serine is unable to participate in the hydrolysis of acetylcholine.

The general reaction can be described as follows:

Enzyme-Ser-OH + Inhibitor-O-C(=O)N(CH₃)₂ → Enzyme-Ser-O-C(=O)N(CH₃)₂ + Inhibitor-OH

The stability of the carbamoylated enzyme intermediate is a critical factor in the duration of inhibition. Unlike the rapidly hydrolyzed acetylated enzyme formed during acetylcholine breakdown, the carbamoylated enzyme is hydrolyzed at a much slower rate. This slow reactivation rate effectively leads to a temporary, or pseudo-irreversible, inhibition of the enzyme.

Research into various N,N-dimethylcarbamate derivatives has highlighted key structure-activity relationships (SAR) that influence their inhibitory potency. For instance, studies on a series of N,N-dimethylcarbamates containing an N,N-dibenzylamino moiety have shown that the length of the alkyl linker between the carbamate and other functional groups is crucial for optimal activity. tandfonline.com Specifically, an alkyl chain of six methylene (B1212753) units was found to be the most effective spacer for allowing the carbamoyl group to access the active site of AChE. tandfonline.com

Furthermore, the electronic properties of substituents on the aromatic rings of these molecules can significantly impact their inhibitory power. The presence of electron-withdrawing groups on the aromatic rings has been observed to decrease the inhibitory activity of certain N,N-dimethylcarbamate compounds. tandfonline.com

It is important to distinguish between different modes of inhibition. While many carbamates act through the direct carbamoylation of the active site serine, some may exhibit a slow-binding inhibition mechanism that is not dependent on this covalent modification. tandfonline.comnih.gov This can be influenced by the conformational flexibility of the inhibitor molecule. tandfonline.comnih.gov

A study of various O-aromatic N,N-disubstituted carbamates and thiocarbamates demonstrated a range of inhibitory activities against both acetylcholinesterase and butyrylcholinesterase, with IC₅₀ values varying significantly based on the specific substitutions. mdpi.com This highlights the nuanced structure-activity relationships within the broader class of carbamate inhibitors.

Interactive Data Table: Inhibition of Acetylcholinesterase by select N,N-dimethylcarbamates

| Compound | Linker Length (n) | Substituent (R) | % Inhibition at 50 µM |

| 4 | 4 | H | 85 |

| 8 | 4 | CH₃ | 69 |

| 11 | - | Electron-withdrawing group | 12 |

| 14 | - | Electron-withdrawing group | 31 |

Data sourced from a study on N,N-dimethylcarbamates with an N,N-dibenzylamino moiety. tandfonline.com

Ligand-Receptor Interaction Models, exemplified by the Sulfonylurea Receptor Bipartite Model

Ligand-receptor interactions are fundamental to cellular signaling and are often characterized by complex binding models. nih.gov The sulfonylurea receptor (SUR), a regulatory subunit of the ATP-sensitive potassium (KATP) channel, provides an excellent example of a sophisticated ligand-binding model known as the bipartite model. nih.gov KATP channels are composed of four pore-forming Kir6.x subunits and four SUR subunits. nih.gov

The bipartite model of the SUR binding site proposes the existence of two distinct, yet overlapping, sub-sites, designated as site A and site B. nih.gov

Site A: This site is located on the SUR1 subunit and contains a critical serine residue (Ser1237). Ligands that bind predominantly to site A are typically highly selective for the pancreatic KATP channel (Kir6.2/SUR1). nih.gov

Site B: This site is formed by the interface of the SUR1 and Kir6.2 subunits. Ligands that interact with site B are generally less selective and are not significantly affected by mutations at the Ser1237 position in site A. nih.gov

This model helps to explain the varying selectivity and activity of different classes of KATP channel modulators, such as sulfonylureas and glinides. These compounds can be categorized based on their preferential binding to site A, site B, or both (A + B-site ligands). nih.gov

The binding affinity of ligands can be influenced by mutations in either sub-site, suggesting that the entire binding chamber is a dynamic and interconnected entity. nih.gov The study of such intricate ligand-receptor interaction models is crucial for the rational design of drugs with improved specificity and efficacy.

Interactive Data Table: Components of the Sulfonylurea Receptor Bipartite Model

| Component | Location | Key Features | Ligand Selectivity |

| Site A | SUR1 subunit | Contains Ser1237 | High for pancreatic KATP channels |

| Site B | Interface of SUR1 and Kir6.2 | Interacts with common structural motifs of insulinotropes | Nonselective |

Based on the bipartite model of the sulfonylurea receptor. nih.gov

Strategic Applications in Contemporary Organic Synthesis

Utility of the O-Carbamate Group as a Directed Metalation Group

The N,N-disubstituted O-carbamate group, particularly the N,N-diethyl-O-carbamate, is recognized as one of the most powerful directed metalation groups (DMGs) in directed ortho metalation (DoM) chemistry. nih.govacs.org This strategy allows for the highly regioselective functionalization of aromatic rings at the position ortho to the carbamate (B1207046), a transformation that is often difficult to achieve through classical electrophilic aromatic substitution methods. nih.gov The directing ability of the carbamate group stems from its capacity to coordinate with an organolithium reagent, positioning the base to deprotonate the adjacent ortho-proton.

The O-carbamate group's effectiveness as a DMG facilitates the synthesis of a wide array of polysubstituted aromatic compounds. nih.gov The process involves treating an aryl O-carbamate with a strong base, typically sec-butyllithium (B1581126) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), to generate an ortho-lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a diverse range of substituents. nih.gov

The superior directing power of the O-carbamate group has been demonstrated in competitive studies. acs.org For instance, in a molecule containing both a p-methoxy and an O-carbamate group, metalation occurs exclusively ortho to the stronger carbamate director. nih.gov This high regioselectivity makes the DoM of aryl O-carbamates a reliable method for constructing 1,2,3-substituted aromatic systems. Warming the ortho-lithiated species without adding an external electrophile can induce an anionic ortho-Fries rearrangement, yielding valuable salicylamide (B354443) derivatives.

Table 1: Comparison of Directed Metalation Group (DMG) Directing Ability

| Directed Metalation Group (DMG) | Relative Directing Ability |

|---|---|

| -OCONEt₂ (O-Carbamate) | Strongest |

| -CONEt₂ (Amide) | Strong |

| -OMOM (Methoxymethyl ether) | Moderate |

| -OMe (Methoxy) | Weaker |

| -Cl (Chloro) | Weak |

This table presents a qualitative hierarchy of common oxygen-based and other directed metalation groups, highlighting the superior directing power of the O-carbamate functionality. nih.govacs.org

Beyond DoM, the aryl O-carbamate group serves as an effective activating group for cross-coupling reactions, most notably the Suzuki-Miyaura coupling. acs.orgnih.govnih.gov This transformation enables the formation of C-C bonds between the aryl carbamate and an organoboron compound, producing biaryl structures that are prevalent in pharmaceuticals and materials science. nih.govacs.org A key advantage is that the carbamate can first be used as a DMG to install an ortho substituent, and then subsequently act as a leaving group in a cross-coupling reaction, showcasing its utility in multi-step syntheses. acs.org

These reactions are typically catalyzed by inexpensive and bench-stable nickel complexes, such as NiCl₂(PCy₃)₂. acs.orgnih.govacs.org The methodology is robust, tolerating a broad scope of substrates with both electron-donating and electron-withdrawing groups, as well as ortho substituents and heteroaromatic systems. acs.orgresearchgate.net The reaction proceeds via the oxidative addition of the nickel catalyst to the aryl C-O bond, a challenging step for such an inert bond, followed by transmetalation and reductive elimination to furnish the biaryl product. acs.orgnih.gov

Table 2: Selected Examples of Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Carbamates

| Aryl Carbamate | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1-Naphthyl-OCONEt₂ | Phenylboronic acid | 1-Phenylnaphthalene | 75 |

| Phenyl-OCONEt₂ | 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl | 68 |

| 4-Fluorophenyl-OCONEt₂ | Phenylboronic acid | 4-Fluoro-1,1'-biphenyl | 71 |

Data sourced from studies on Ni-catalyzed cross-coupling reactions. nih.govacs.org Conditions typically involve a nickel catalyst, a base like K₃PO₄, and a toluene (B28343) solvent at elevated temperatures. acs.org

Carbamate Derivatives as Transient Protecting Groups in Multi-Step Synthesis

In the intricate landscape of multi-step organic synthesis, the protection of reactive functional groups is a fundamental strategy. Carbamates are widely employed as protecting groups for amines, offering stability across a range of reaction conditions while allowing for selective removal. nih.govnih.gov The carbamate functional group tempers the nucleophilicity and basicity of the amine nitrogen by delocalizing its lone pair of electrons into the adjacent carbonyl group. youtube.com

Carbamates derived from phenols and alcohols can serve as prodrugs, designed to enhance stability against hydrolysis and prevent first-pass metabolism. nih.gov The choice of the specific carbamate structure (e.g., Boc, Cbz, Fmoc) allows chemists to tailor the deprotection conditions—acidic, basic, or hydrogenolytic—providing orthogonality with other protecting groups in a complex molecule. nih.govnih.gov This strategic protection and deprotection sequence is crucial for the successful synthesis of complex natural products and pharmaceuticals. nih.gov While stable, the carbamate linkage can be cleaved under specific, often mild, conditions, releasing the parent amine, alcohol, or phenol (B47542), thus functioning as a transient shield for the functional group. nih.govyoutube.com

Catalytic Roles of Metal Carbamate Complexes in Organic Transformations

Metal carbamate complexes, formed from the reaction of a metal center, an amine, and carbon dioxide, are significant in various catalytic processes. nih.govruben-group.de These complexes can act as key intermediates or as the active catalysts themselves in important organic transformations.

The fixation of carbon dioxide (CO₂) into valuable organic compounds is a major goal in sustainable chemistry. nih.govacs.org Metal complexes play a crucial role in activating the relatively inert CO₂ molecule. ruben-group.deacs.org The reaction of CO₂ with metal-bound amines or amides can lead to the formation of metal carbamate species. nih.gov This process is a key step in many catalytic carboxylation and carbonylation reactions. acs.orgresearchgate.net

In these systems, the metal center facilitates the nucleophilic attack of an amine on CO₂, forming a carbamate ligand. nih.govrsc.org This "activated" CO₂, in the form of a carbamate, can then be transferred to other substrates or undergo further transformations. nih.gov This strategy is fundamental to processes that use CO₂ as a C1 synthon, converting it from a waste gas into a useful building block for chemicals like carboxylic acids and carbamates. acs.org

Structurally well-defined metal complexes, including those containing carbamate ligands, have been investigated as initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone. nih.govrsc.orgnih.gov This method is a primary route to producing biodegradable and biocompatible polymers such as polylactide (PLA). rsc.org

A series of group 4 metal tetracarbamates, for example, have been studied as catalytic precursors for the ROP of rac-lactide. nih.gov In some cases, the polymerization is initiated by the in-situ formation of a metal alkoxide species from the carbamate complex. For instance, with certain zirconium and hafnium carbamate complexes, a proton transfer from the lactide monomer to the carbamate ligand generates the active alkoxide initiator, along with the release of CO₂ and an amine. nih.gov The structure of the carbamate ligand and the nature of the metal center significantly influence the polymerization activity and the molar mass of the resulting polymer. nih.gov

Table 3: List of Compound Names

| Abbreviation / Trivial Name | Systematic Name |

|---|---|

| (2-benzoylphenyl) N,N-dimethylcarbamate | This compound |

| TMEDA | N,N,N',N'-tetramethylethylenediamine |

| Boc | tert-butoxycarbonyl |

| Cbz | benzyloxycarbonyl |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| PLA | Polylactide |

| sec-butyllithium | butan-2-yllithium |

| NiCl₂(PCy₃)₂ | Dichloro[tris(cyclohexyl)phosphine]nickel |

| K₃PO₄ | Potassium phosphate |

Computational Chemistry and Theoretical Modeling of 2 Benzoylphenyl N,n Dimethylcarbamate

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While molecular dynamics (MD) is a powerful tool for analyzing conformational changes and interactions, no specific MD simulation studies have been published for (2-benzoylphenyl) N,N-dimethylcarbamate. nih.govmdpi.com General advancements in MD simulations allow for the study of complex biological systems, but these have not been specifically applied to the target molecule in available research. nih.gov

Advanced Analytical Techniques for Structural and Mechanistic Characterization

High-Resolution Spectroscopic Methods

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of (2-benzoylphenyl) N,N-dimethylcarbamate. These methods provide detailed information about the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR for Structural Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. While specific spectral data for this compound is not widely published in readily accessible literature, the expected chemical shifts and coupling patterns can be predicted based on the structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzoyl and phenyl rings, as well as a characteristic signal for the N,N-dimethyl group. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns would provide information about adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the benzoyl group, the carbamate (B1207046) carbonyl carbon, the carbons of the two aromatic rings, and the two methyl carbons of the N,N-dimethyl group. A research study on related benzoylphenylurea-S-carbamates utilized ¹H NMR for identification, highlighting the utility of this technique for similar structures. organicchemistrydata.org

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for definitively assigning the proton and carbon signals by showing correlations between them. These experiments help to piece together the complete molecular structure. The assignment of complex structures, such as dibenzoyl-diaminopurine nucleosides, has been successfully achieved using a combination of 1D and 2D NMR techniques. redalyc.orgscielo.org.mx

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |

| Aromatic Protons (m, ~7.0-8.2 ppm) | Carbonyl (C=O, benzoyl, ~195 ppm) |

| N,N-dimethyl Protons (s, ~2.9-3.1 ppm) | Carbonyl (C=O, carbamate, ~155 ppm) |

| Aromatic Carbons (~120-140 ppm) | |

| N,N-dimethyl Carbons (~36-38 ppm) |

This table contains predicted data based on typical chemical shifts for similar functional groups and is for illustrative purposes only. Actual experimental data is required for definitive assignment.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of a newly synthesized compound. For example, HRMS has been used to confirm the elemental composition of newly synthesized thienylpyrrolyl-benzimidazoles. core.ac.uk

Fragmentation Pattern Analysis: In addition to the molecular ion peak, the mass spectrum will show a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of key functional groups, such as the benzoyl group and the dimethylcarbamate (B8479999) moiety.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. For this compound, characteristic absorption bands would be expected for the carbonyl groups (both benzoyl and carbamate), C-O stretching, and the aromatic C-H and C=C bonds. The NIST WebBook provides an IR spectrum for the related compound Phenyl-n,n-dimethyl carbamate, which shows characteristic absorptions for the carbamate functional group. nist.gov The synthesis and characterization of various carbamates have been supported by IR spectroscopy to confirm the presence of key functional groups. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as the aromatic rings in this compound. The UV-Vis spectrum would be expected to show absorption maxima corresponding to the π-π* transitions of the aromatic systems. Studies on related aromatic compounds have utilized UV-Vis spectroscopy to investigate their electronic properties. science-softcon.deresearchgate.netresearchgate.netmdpi.com

| Spectroscopic Technique | Expected Absorptions/Signals |

| Infrared (IR) | ~1720-1740 cm⁻¹ (C=O, carbamate), ~1660-1680 cm⁻¹ (C=O, benzoyl), ~1600 cm⁻¹ (C=C, aromatic), ~1200-1300 cm⁻¹ (C-O) |

| UV-Visible (UV-Vis) | Absorption maxima in the UV region due to aromatic π-π* transitions. |

This table contains predicted data based on typical absorption frequencies for similar functional groups and is for illustrative purposes only. Actual experimental data is required for definitive assignment.

Chromatographic Separations for Compound Isolation and Purity Verification

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the verification of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile organic compounds. A specific HPLC method for this compound would involve selecting an appropriate stationary phase (e.g., C18) and a mobile phase that provides good resolution from any impurities. The retention time of the compound is a characteristic property under specific HPLC conditions. Various HPLC methods have been developed for the analysis of carbamates in different matrices. caymanchem.comnih.govepa.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical method provides precise data on bond lengths, bond angles, and torsion angles, offering a detailed insight into the molecule's conformation and the intermolecular interactions that govern its crystal packing.

For the compound of interest, this compound, a thorough search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and a comprehensive review of relevant scientific literature were conducted to obtain its single-crystal X-ray diffraction data. However, as of the latest available information, the specific crystal structure of this compound has not been reported or is not publicly accessible.

While crystallographic data for structurally related benzophenone (B1666685) derivatives exist, providing a general understanding of the conformational possibilities of the benzoyl moiety, direct experimental data for this compound is not available. The determination of its crystal structure would be a valuable contribution to the field, allowing for a precise characterization of its solid-state architecture. Such a study would elucidate the dihedral angle between the two phenyl rings of the benzophenone core and the orientation of the N,N-dimethylcarbamate substituent. Furthermore, it would reveal any intra- and intermolecular non-covalent interactions, such as hydrogen bonds or π-π stacking, which are crucial for understanding its physical properties and solid-state behavior.

The anticipated data from a successful crystallographic analysis would be presented in a standardized format, as shown in the hypothetical table below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₆H₁₅NO₃ |

| Formula Weight | 269.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 16.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1385.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.291 |

Note: The data presented in this table is purely hypothetical and serves as an illustrative example of what would be obtained from an X-ray crystallographic analysis. No experimental data for this compound is currently available.

Future research endeavors should prioritize the synthesis of suitable single crystals of this compound and their analysis by X-ray diffraction to fill this gap in the scientific literature. The resulting structural information would be instrumental for computational modeling, structure-activity relationship studies, and a deeper understanding of its chemical and physical properties.

Future Prospects and Emerging Research Directions

Innovations in Green Chemistry Approaches for Carbamate (B1207046) Synthesis

The traditional synthesis of aryl carbamates often relies on hazardous reagents like phosgene (B1210022) and its derivatives. nih.govacs.org Modern research is intensely focused on developing greener, more sustainable alternatives that are safer and more efficient. For a compound like (2-benzoylphenyl) N,N-dimethylcarbamate, these emerging methods represent a significant leap forward.

A primary area of innovation is the use of carbon dioxide (CO₂) as a C1 feedstock. rsc.org CO₂ is an abundant, non-toxic, and renewable resource, making it an ideal substitute for phosgene. nih.gov Recent methodologies have demonstrated the synthesis of O-aryl carbamates by directly coupling an amine, an aromatic group, and CO₂. nih.govacs.org One promising strategy involves a dual nickel-photocatalysis system that allows the three-component reaction to proceed under visible light and at ambient CO₂ pressure, avoiding harsh conditions and toxic reagents. nih.gov Another approach uses basic catalysts to facilitate the reaction between amines, alcohols, and CO₂ in a halogen-free manner. rsc.org The synthesis of carbamates from CO₂ and amines can also be achieved using dehydrative condensation, though this can be challenging. For the synthesis of this compound, this would involve reacting 2-hydroxybenzophenone (B104022) with a dimethylamine (B145610) source and CO₂ under catalytic conditions.

Furthermore, catalyst-free methods are being developed. One such sustainable approach involves the transformation of Boc-protected amines into carbamates using only a simple base like lithium tert-butoxide, which obviates the need for metal catalysts and hazardous reagents. rsc.org

Table 1: Comparison of Synthetic Routes for this compound

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional Route | 2-hydroxybenzophenone, Phosgene (or derivative), Dimethylamine | Often requires harsh conditions, multi-step | Well-established | Uses highly toxic phosgene, produces corrosive byproducts (e.g., HCl). nih.govwikipedia.org |

| Dual Nickel-Photocatalysis | 2-iodobenzophenone derivative, Dimethylamine, CO₂, Photocatalyst | Visible light, ambient temperature and pressure | Avoids phosgene, uses renewable CO₂, mild conditions. nih.govacs.org | Requires specific photocatalysts and aryl halide starting material. |

| Base-Catalyzed CO₂ Fixation | 2-hydroxybenzophenone, Dimethylamine, CO₂, Basic Catalyst (e.g., Cs₂CO₃) | Moderate temperature (e.g., 200°C), elevated CO₂ pressure (e.g., 2.5 MPa). | Halogen-free, utilizes CO₂. | Requires elevated temperature and pressure. |

| Carbamoylimidazole Route | 2-hydroxybenzophenone, N,N-dimethylcarbamoylimidazole | Often mild conditions | Avoids phosgene directly; uses stable, crystalline carbamoylating agents. nih.gov | Requires prior synthesis of the carbamoylimidazole reagent. |

Integration of this compound in Supramolecular Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions to build complex, functional assemblies, offers exciting opportunities for this compound. scispace.comacs.org The molecule possesses distinct functional regions—the benzophenone (B1666685) core, the N,N-dimethylcarbamate group, and two phenyl rings—that can each participate in forming organized structures.

The benzophenone moiety is a well-known photosensitizer and photoinitiator. nih.govelsevierpure.comacs.org Upon UV irradiation, it can enter an excited triplet state, making it highly reactive and capable of initiating chemical reactions, such as polymerization. acs.orgchemrxiv.org By incorporating this compound into a larger supramolecular system, such as a gel, micelle, or vesicle, it is possible to create photo-responsive materials. nih.govacs.org For example, benzophenone-functionalized dipeptides have been shown to self-assemble into gel noodles that act as templates for spatially controlled photopolymerization. acs.orgnih.gov The benzophenone unit within the target molecule could be used to trigger structural changes or chemical reactions within an assembly upon light exposure.

The carbamate group itself is a valuable structural motif, capable of acting as both a hydrogen bond donor (if N-H were present) and acceptor (via its carbonyl oxygen). nih.govacs.org While the N,N-dimethyl substitution in the target molecule precludes N-H hydrogen bonding, the carbonyl oxygen remains a potent hydrogen bond acceptor. This, combined with the potential for π-π stacking interactions from its two aromatic rings, allows this compound to serve as a versatile building block for designing complex, ordered materials. The supramolecular assembly of similar urea-tethered benzophenone molecules has been shown to generate remarkably persistent radicals upon UV irradiation in the solid state, a phenomenon not observed in solution. acs.org

Table 2: Potential Supramolecular Roles of this compound Moieties

| Functional Moiety | Potential Non-Covalent Interaction | Resulting Supramolecular Function |

|---|---|---|

| Benzophenone Core | π-π Stacking, Dipole-Dipole | Photo-responsive unit, energy transfer donor/acceptor, photoinitiator for polymerization. scispace.comnih.gov |

| Carbamate Carbonyl (C=O) | Hydrogen Bond Acceptor | Directional control in self-assembly, stabilization of gels or liquid crystals. nih.gov |

| Phenyl Rings | π-π Stacking, Hydrophobic Interactions | Formation of stacked columnar structures, stabilization of aggregates in aqueous media. |

| Entire Molecule | van der Waals Forces | Crystal engineering, formation of host-guest complexes. |

Exploration of Novel Chemical Reactivities and Transformations

Future research will likely uncover novel chemical reactivities for this compound, leveraging its unique combination of functional groups. A particularly promising area is the use of the aryl O-carbamate group as a powerful Directed Metalation Group (DMG). nih.govnih.gov

The Directed Ortho Metalation (DoM) reaction is a highly regioselective method for functionalizing aromatic rings. wikipedia.org The carbamate group, particularly N,N-disubstituted variants like OCONEt₂ or OCONMe₂, is one of the most effective DMGs. nih.govnih.gov It coordinates to a strong base (typically an organolithium reagent), directing deprotonation exclusively at the ortho position. wikipedia.orguwindsor.ca For this compound, this means the carbamate group can direct the introduction of a wide variety of electrophiles onto the C6 position of the phenyl ring to which it is attached. This provides a precise and powerful tool for synthesizing complex, polysubstituted benzophenone derivatives that would be difficult to access otherwise. nih.gov This strategy has been successfully applied on both solution and solid-phase supports. nih.gov

Beyond DoM, the carbamate group can undergo other transformations. For instance, under certain conditions, ortho-lithiated carbamates can undergo an anionic ortho-Fries rearrangement to yield ortho-hydroxy benzamides. uwindsor.ca Furthermore, the benzoyl group itself offers a reactive site. Its carbonyl can be targeted for reductions, additions, or condensation reactions, such as in the synthesis of N-(4-benzoylphenyl)-2-furamides. nih.gov The combination of the DMG capability of the carbamate and the reactivity of the ketone provides a rich platform for developing novel synthetic methodologies.

Table 3: Potential Novel Transformations of this compound

| Reaction Type | Reagents | Target Site | Potential Product | Reference Principle |

|---|---|---|---|---|

| Directed Ortho Metalation (DoM) | 1. s-BuLi, TMEDA 2. Electrophile (e.g., I₂, Me₃SiCl) | C6 of the carbamate-bearing ring | 6-substituted-(2-benzoylphenyl) N,N-dimethylcarbamate | nih.govwikipedia.org |

| Anionic ortho-Fries Rearrangement | s-BuLi, TMEDA (at higher temp.) | Carbamate group and ortho position | 2-hydroxy-N,N-dimethyl-3-benzoylbenzamide | uwindsor.ca |

| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst (if C-X is present at C6) | C6 (after DoM-halogenation) | 6-aryl-(2-benzoylphenyl) N,N-dimethylcarbamate | nlc-bnc.ca |

| Ketone Reduction | NaBH₄ or similar reducing agent | Benzoyl carbonyl group | (2-((hydroxy)(phenyl)methyl)phenyl) N,N-dimethylcarbamate | Standard organic transformation |

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry is an indispensable tool for understanding and predicting the behavior of complex molecules. For this compound, methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide profound insights into its structure, reactivity, and interactions.

A key area of study for N,N-dimethylcarbamates is the rotational barrier around the C-N bond, which arises from the partial double bond character between the nitrogen lone pair and the carbonyl group. colostate.edu DFT calculations, combined with dynamic NMR analysis, have been used to accurately determine these barriers and understand how they are influenced by factors like solvent polarity. colostate.edu Such studies on this compound could predict its conformational preferences, which is crucial for understanding its interaction with biological targets or its packing in supramolecular structures.

Furthermore, computational models are increasingly used to predict reaction outcomes. Machine learning and graph-convolutional neural networks are being developed to predict the site selectivity of aromatic C-H functionalization reactions with high accuracy. rsc.orgrsc.orgchemrxiv.orgresearchgate.net Applying such a model to this compound could quickly assess the feasibility and regioselectivity of various transformations, such as the DoM reaction, saving significant experimental time and resources. DFT calculations can also elucidate reaction mechanisms at a molecular level, identifying intermediates and transition states to understand catalytic processes. nih.gov

Finally, MD simulations can model the dynamic behavior of the molecule within a larger system. researchgate.net For example, simulations could explore how this compound integrates into a lipid bilayer or a polymer matrix, or how it behaves in different solvent environments. nih.gov Quantum dynamics simulations can trace the ultrafast photochemical processes, like internal conversion and intersystem crossing, that occur after the benzophenone moiety absorbs light, providing a detailed picture of its photosensitizing action. nih.gov

Table 4: Application of Computational Models to this compound

| Computational Method | Predicted Property / Application | Significance |

|---|---|---|

| Density Functional Theory (DFT) | Conformational analysis (C-N rotational barrier), vibrational spectra, NMR chemical shifts, reaction energetics. colostate.edunih.govresearchgate.net | Provides fundamental understanding of molecular structure and stability; aids in interpreting experimental data. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis), nature of excited states. acs.org | Explains the molecule's photochemical properties and its potential as a photosensitizer. |

| Molecular Dynamics (MD) | Behavior in solution or complex media (e.g., micelles, membranes), self-assembly dynamics. researchgate.net | Predicts how the molecule will behave in realistic environments and its potential to form ordered structures. |

| Machine Learning / AI Models | Prediction of reaction site selectivity (e.g., for C-H functionalization). rsc.orgchemrxiv.org | Accelerates the discovery of new synthetic routes and novel derivatives. |

| Quantum Dynamics | Simulation of ultrafast photochemical events (internal conversion, intersystem crossing). nih.gov | Offers detailed mechanistic insight into the initial steps of photoreactions initiated by the molecule. |

Q & A

How can (2-benzoylphenyl) N,N-dimethylcarbamate derivatives be synthesized, and what reaction conditions optimize yield?

Methodological Answer:

Derivatives can be synthesized via nucleophilic substitution. For example, cyclohexanol reacts with dimethylcarbamyl chloride in tetrahydrofuran (THF) under reflux with NaOH as a base, followed by overnight stirring . To optimize yields:

- Use anhydrous conditions to prevent side reactions.

- Monitor reaction progress via TLC or HPLC.

- Purify using flash chromatography (e.g., silica gel eluted with ethyl acetate/hexane mixtures).

Table 1: Example Synthesis Parameters

| Reactant | Solvent | Base | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Cyclohexanol | THF | NaOH | 12–16 h | 75–85 |

What spectroscopic techniques are recommended for structural elucidation, and how are key signals assigned?

Methodological Answer:

- 1H/13C NMR : Coupling constants and DEPT experiments resolve conformational isomers. For cyclohexyl derivatives, axial/equatorial protons show distinct splitting (e.g., 1,3-diaxial interactions in CCl4 vs. CD3CN) .

- Dynamic NMR : Detects slow conformational exchange in solvents like CD3CN, where carbamate solvation reduces axial conformer stability .

- IR Spectroscopy : Confirm carbamate C=O stretches (~1700 cm⁻¹) and benzoyl aromatic bands.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.